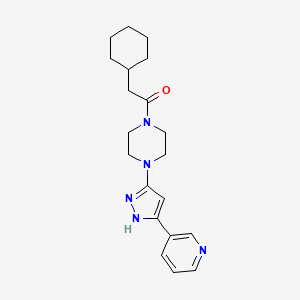

![molecular formula C11H14N2O3S B2411781 ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate CAS No. 136646-33-8](/img/structure/B2411781.png)

ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate, also known as Metolcarb, is a carbamate insecticide that is widely used in agriculture to control pests. It was first synthesized in the 1960s and has been used extensively since then due to its effectiveness in controlling a wide range of pests.

Mécanisme D'action

Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation and paralysis of the insect.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects on insects. It has been shown to disrupt the normal functioning of the nervous system, leading to paralysis and death. It has also been shown to affect the metabolism of insects, leading to decreased energy production and increased oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, it is important to note that it is a toxic substance and should be handled with care. It is also important to consider the potential impact of this compound on non-target organisms, as it can have negative effects on beneficial insects and other organisms.

Orientations Futures

There are a number of potential future directions for research on ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate. One area of interest is the development of new formulations that are more effective and less toxic. Another area of interest is the study of the potential impact of this compound on non-target organisms, including beneficial insects and other organisms. Additionally, there is a need for further research on the mechanism of action of this compound, as well as its potential for resistance development in target pests.

Méthodes De Synthèse

Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate can be synthesized by reacting ethyl carbamate with 4-methoxyphenyl isothiocyanate in the presence of a catalyst. The resulting product is then purified by recrystallization.

Applications De Recherche Scientifique

Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate has been extensively studied for its insecticidal properties and its mode of action. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, and mites. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.

Propriétés

IUPAC Name |

ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-3-16-11(14)13-10(17)12-8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H2,12,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXVIRDTNPMADL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24793058 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2411698.png)

![N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2411699.png)

![2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2411702.png)

![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2411703.png)

![Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2411704.png)

![N-(2-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411706.png)

![5-amino-1-[(3-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2411709.png)

![8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411710.png)

![4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2411714.png)

![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2411716.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride](/img/structure/B2411717.png)